![molecular formula C14H14ClNO3 B2731301 1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 883640-37-7](/img/structure/B2731301.png)
1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Overview
Description
“1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one” is a complex organic compound with the molecular formula C14H14ClNO3. It is a derivative of spiro compounds, which are a class of organic compounds characterized by their unique spirocyclic structure .
Synthesis Analysis
The synthesis of spiro compounds like “1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one” often involves cyclization reactions . For instance, acid-catalyzed cyclization of 1-O-cis-alk-1’-enyl-m-glycerol can produce structurally and geometrically isomeric long-chain cyclic acetals of glycerol . The exact synthesis process for “1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one” would require more specific information .Molecular Structure Analysis
The molecular structure of “1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one” is characterized by its spirocyclic structure . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a structure that resembles a spiral . The exact molecular structure would require more specific information .properties
IUPAC Name |
7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-7-16-12-10(5-3-6-11(12)15)14(13(16)17)18-8-4-9-19-14/h2-3,5-6H,1,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUVMMUMLHITDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2Cl)C3(C1=O)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324467 |
Source
|
Record name | 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
CAS RN |
883640-37-7 |
Source
|
Record name | 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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